N-Desmethyldanofloxacin

Catalog No.
S648897
CAS No.
108461-04-7
M.F
C18H18FN3O3
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyldanofloxacin

CAS Number

108461-04-7

Product Name

N-Desmethyldanofloxacin

IUPAC Name

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1

InChI Key

LHZDPJRHQVYKPA-ONGXEEELSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O

Synonyms

1-Cyclopropyl-7-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4C[NH2+]5)F)C(=O)[O-]

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4C[NH2+]5)F)C(=O)[O-]

The exact mass of the compound N-Desmethyldanofloxacin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Desmethyldanofloxacin (CAS: 108461-04-7) is the primary active metabolite and key regulatory impurity of the veterinary fluoroquinolone antibiotic danofloxacin. Structurally, it differs from the parent compound by the absence of an N-methyl group on the diazabicyclo[2.2.1]heptane ring. In commercial procurement, this compound is primarily sourced as a high-purity analytical reference standard for tissue residue analysis, pharmacokinetic (PK) modeling, and environmental monitoring. Because veterinary regulatory bodies (such as the FDA and EMA) require the quantification of total drug exposure in food-producing animals, N-desmethyldanofloxacin is an indispensable material for compliance testing, offering distinct toxicological and metabolic profiles that cannot be extrapolated from the parent drug alone [1].

Substituting N-desmethyldanofloxacin with the parent drug danofloxacin or generic fluoroquinolone standards (e.g., enrofloxacin or ciprofloxacin) critically compromises regulatory compliance and toxicological accuracy. In target tissues such as cattle liver, the parent drug depletes rapidly, while the N-desmethyl metabolite accumulates, representing a major fraction of the total residue. Furthermore, the desmethyl form exhibits a significantly lower No Observed Effect Level (NOEL) for specific toxicities compared to the parent compound [1]. Consequently, laboratories attempting to use danofloxacin as a sole calibration standard will severely underestimate total drug exposure and fail Maximum Residue Limit (MRL) compliance audits, making the procurement of the exact N-desmethyl standard mandatory for validated LC-MS/MS and HPLC-FLD workflows [2].

Tissue Residue Accumulation for Regulatory Compliance

In tissue residue depletion studies critical for agricultural compliance, N-desmethyldanofloxacin forms a disproportionately large fraction of the detectable drug. At 12 hours post-administration in cattle, the N-desmethyl metabolite accounts for 40% of the total labeled residue in the liver, whereas the parent drug danofloxacin accounts for only 21-32%[1].

Evidence DimensionProportion of total labeled residue in liver
Target Compound Data40% of total residue
Comparator Or BaselineDanofloxacin (Parent): 21-32% of total residue
Quantified DifferenceMetabolite concentration exceeds parent drug concentration by up to 1.9x at 12 hours
ConditionsCattle liver tissue, 12 hours post-intramuscular injection (1.25 mg/kg)

Procuring this standard is mandatory for food safety laboratories, as measuring the parent drug alone will result in a critical underestimation of total veterinary residues.

Toxicological Safety Margins (NOEL)

The structural removal of the N-methyl group drastically alters the toxicological profile of the compound. In repeat-dose studies assessing quinolone-induced arthropathy in juvenile dogs, N-desmethyldanofloxacin demonstrated a No Observed Effect Level (NOEL) of 0.25 mg/kg bw/day, which is nearly 10-fold lower (more toxic) than the NOEL of 2.4 mg/kg bw/day established for the parent drug danofloxacin [1].

Evidence DimensionNo Observed Effect Level (NOEL) for arthropathy
Target Compound Data0.25 mg/kg bw/day
Comparator Or BaselineDanofloxacin (Parent): 2.4 mg/kg bw/day
Quantified DifferenceMetabolite exhibits a ~10-fold lower NOEL (higher toxicity) than the parent compound
ConditionsRepeat-dose toxicity studies in immature canine models

Toxicology and safety assessment teams must procure the N-desmethyl variant to accurately model the most severe risk factors associated with the drug's metabolism.

Systemic Pharmacokinetic Appearance

For advanced pharmacokinetic modeling, tracking the immediate conversion of the parent drug to its active metabolite is essential. Following a 5 mg/kg intravenous administration of danofloxacin in adult horses, N-desmethyldanofloxacin achieves a maximum plasma concentration (Cmax) of 0.151 ± 0.038 μg/mL within just 5 minutes, demonstrating ultra-rapid metabolic conversion[1].

Evidence DimensionTime to maximum plasma concentration (Tmax) of metabolite
Target Compound DataCmax of 0.151 μg/mL achieved in ≤ 5 minutes
Comparator Or BaselineParent drug baseline (rapidly depleting to form metabolite)
Quantified DifferenceImmediate systemic appearance confirms rapid first-pass or systemic N-demethylation
ConditionsAdult horses, 5 mg/kg IV administration, UPLC-MS/MS quantification

Veterinary formulation developers require this compound to calibrate LC-MS/MS equipment for multi-compartment PK/PD modeling.

Environmental Biotransformation Tracking

In soil metabolism models used to track agricultural runoff, N-desmethyldanofloxacin is the primary measurable biotransformation product. Cultures of indigenous soil microorganisms, including multiple Mycobacterium and Pseudomonas species, specifically degrade the parent danofloxacin into N-desmethyldanofloxacin, making it the definitive marker for environmental persistence [1].

Evidence DimensionPrimary microbial degradation product
Target Compound DataFormed consistently across multiple soil bacteria genera
Comparator Or BaselineDanofloxacin (Parent): Depletes as substrate
Quantified DifferenceServes as the stable environmental marker while the parent compound is metabolized
ConditionsSoil microorganism cultures (Mycobacterium, Pseudomonas, Nocardia spp.)

Environmental testing agencies must procure this specific metabolite to accurately quantify the ecological footprint of veterinary antibiotics in soil and water systems.

Regulatory Tissue Residue Analysis (MRL Compliance)

Because N-desmethyldanofloxacin accounts for up to 40% of the total labeled residue in target tissues like liver, it is an indispensable reference standard for LC-MS/MS and HPLC-FLD workflows in food safety laboratories. Procuring this standard ensures compliance with FDA and EMA Maximum Residue Limit (MRL) regulations for poultry, swine, and bovine meat exports [1].

Veterinary Pharmacokinetic (PK/PD) Modeling

Due to its rapid appearance in plasma (within 5 minutes of parent drug IV administration), N-desmethyldanofloxacin is required for calibrating multi-compartment pharmacokinetic models. Researchers developing novel fluoroquinolone formulations use this standard to accurately map systemic clearance, bioavailability, and metabolite-to-parent AUC ratios in livestock and equine studies [2].

Toxicological Risk Assessment and Safety Profiling

With a NOEL for arthropathy that is approximately 10-fold lower than its parent compound, N-desmethyldanofloxacin is critical for toxicological screening. It is procured by safety assessment teams to evaluate the specific risks of fluoroquinolone metabolites in mammalian models, ensuring that safety margins account for the most toxic biotransformation products [3].

Environmental Fate and Soil Persistence Monitoring

As the primary biotransformation product generated by soil microorganisms (such as Mycobacterium and Pseudomonas spp.), this compound is utilized by environmental testing agencies. It serves as the definitive analytical marker for tracking the degradation and ecological persistence of veterinary antibiotics in agricultural runoff and manure-treated soils [4].

XLogP3

-0.8

Dates

Last modified: 08-15-2023

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